Naphthalene

Description

This compound, methylnaphthalenes appears as a black liquid with the odor of coal tar. Negligibly soluble in water. Slightly denser than water. Vapors, fumes or direct contact may irritate the eyes. Direct skin contact may produce severe burns. Inhalation may produce mucous irritation, dizziness, loss of coordination, cardiovascular collapse and death.

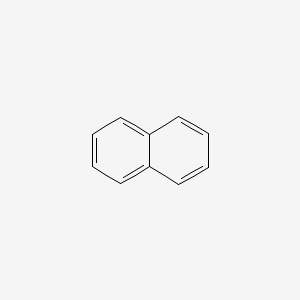

This compound is an aromatic hydrocarbon comprising two fused benzene rings. It occurs in the essential oils of numerous plant species e.g. magnolia. It has a role as a volatile oil component, a plant metabolite, an environmental contaminant, a carcinogenic agent, a mouse metabolite and an apoptosis inhibitor. It is an ortho-fused bicyclic arene and a member of naphthalenes.

This compound is used in the production of phthalic anhydride; it is also used in mothballs. Acute (short- term) exposure of humans to this compound by inhalation, ingestion, and dermal contact is associated with hemolytic anemia, damage to the liver, and neurological damage. Cataracts have also been reported in workers acutely exposed to this compound by inhalation and ingestion. Chronic (long-term) exposure of workers and rodents to this compound has been reported to cause cataracts and damage to the retina. Hemolytic anemia has been reported in infants born to mothers who "sniffed" and ingested this compound (as mothballs) during pregnancy. Available data are inadequate to establish a causal relationship between exposure to this compound and cancer in humans. EPA has classified this compound as a Group C, possible human carcinogen.

This compound is a natural product found in Herbertus norenus, Swertia japonica, and other organisms with data available.

This compound is a white, volatile, solid polycyclic hydrocarbon with a strong mothball odor. This compound is obtained from either coal tar or petroleum distillation and is primarily used to manufacture phthalic anhydride, but is also used in moth repellents. Exposure to this compound is associated with hemolytic anemia, damage to the liver and neurological system, cataracts and retinal hemorrhage. This compound is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing laryngeal and colorectal cancer. (NCI05)

This compound can cause cancer according to The National Toxicology Program.

This compound is the simplest polyaromatic hydrocarbon (PAH) consisting of two fused benzene rings. It has a distinct, pungent odor that can be detected at levels as low as 0.08 ppm. this compound is the most abundant single component of coal tar so most of it is now industrially derived from coal tar. From the 1960s until the 1990s, significant amounts of this compound were also produced from heavy petroleum fractions during petroleum refining, but today petroleum-derived this compound represents only a minor component of this compound production. This compound is also produced naturally with trace amounts of this compound being produced by black walnuts, magnolias and specific types of deer, as well as the Formosan subterranean termite. Some strains of the endophytic fungus (Muscodor albus) also produce this compound. This compound and other polycyclic aromatic hydrocarbons (PAHs) are released from incomplete combustion processes originating in industry, cigarette smoke and motor vehicle exhaust, as well as natural events such as forest fires. Industrially, this compound is used in the production of phthalic anhydride, as a solvent for chemical reactions, as a wetting agent and as a fumigant. It is also used in pyrotechnic special effects such as the generation of black smoke and simulated explosions. In the past, this compound was administered orally to kill parasitic worms in livestock. This compound was once the primary ingredient in mothballs, though its use has largely been replaced in favor of alternatives such as 1,4-dichlorobenzene. In a sealed container containing this compound pellets, this compound vapors build up to levels that are toxic to both the adult and larval forms of many moths. This compound has been shown to exhibit apoptotic and catabolic functions (4, 5). Exposure to large amounts of this compound may damage or destroy red blood cells. Humans, in particular children, have developed this condition, known as hemolytic anemia, after ingesting mothballs or deodorant blocks containing this compound.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWIBTONFRDIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | naphthalene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Naphthalene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25135-16-4, 62238-84-0 | |

| Record name | Polynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25135-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62238-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8020913 | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003% | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/46 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid] | |

CAS No. |

91-20-3 | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2166IN72UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QJ802C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F | |

| Record name | NAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Naphthalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0667 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NAPHTHALENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/736 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Naphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0439.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of Naphthalene

Abstract: Naphthalene (C₁₀H₈), the simplest polycyclic aromatic hydrocarbon (PAH), serves as a foundational molecule in organic chemistry, materials science, and drug development. Its unique fused-ring structure gives rise to distinct bonding characteristics, reactivity patterns, and spectroscopic signatures that differ subtly yet significantly from its monocyclic analogue, benzene. This guide provides an in-depth examination of the molecular architecture and electronic structure of this compound. We will explore its orbital hybridization, the nuances of its aromaticity through resonance and molecular orbital theories, and the experimental and computational methodologies used to validate its structure. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this cornerstone molecule.

The Molecular Framework: A Planar Fused-Ring System

This compound's structure consists of two benzene rings fused together, sharing two carbon atoms.[1] This fusion results in a planar, bicyclic molecule with the chemical formula C₁₀H₈.[2][3] The molecule possesses D₂h point group symmetry.[2][4] All ten carbon atoms are sp² hybridized, creating a framework of sigma (σ) bonds and a delocalized pi (π) electron system across the entire molecule.[3][5]

The carbon atoms in this compound are categorized into two distinct types:

-

Alpha (α) carbons: Positions 1, 4, 5, and 8. These are adjacent to the fused carbons.

-

Beta (β) carbons: Positions 2, 3, 6, and 7.

-

Fused carbons: Positions 9 (or 4a) and 10 (or 8a), which are shared between the two rings and do not have hydrogen atoms attached.[2]

This differentiation is not merely a nomenclatural formality; it has profound implications for the molecule's bond lengths and reactivity.

dot graph "Naphthalene_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fixedsize=true, width=0.4]; edge [fontsize=10];

} dot Caption: The sigma bond framework and IUPAC numbering of this compound, highlighting the distinct alpha and beta positions.

The Pi (π) Electron System, Resonance, and Aromaticity

The aromaticity of this compound is a direct consequence of its cyclic, planar structure with a continuous ring of p-orbitals and a specific number of π electrons.[5][6]

Hückel's Rule and the 10 π-Electron System

According to Hückel's rule, a planar, cyclic, fully conjugated molecule is aromatic if it contains (4n+2) π electrons, where 'n' is a non-negative integer. This compound has 10 π electrons (five double bonds), which satisfies the rule for n=2 (4(2)+2 = 10).[7][8][9] This 10 π-electron system is delocalized over the entire bicyclic framework, conferring significant aromatic stability, though the resonance energy per ring is slightly less than that of benzene.[10]

Resonance Theory: A Qualitative Picture

The delocalization of π electrons in this compound can be represented by drawing its principal resonance structures. There are three major contributing structures.[10][11] One structure depicts two distinct, fused benzene rings, while the other two show a 10-π-electron annulene character.[10]

dot graph "Naphthalene_Resonance" { graph [rankdir=LR, splines=ortho]; node [shape=plaintext, fontsize=12]; edge [label="↔", fontsize=16];

} dot Caption: The three main resonance structures of this compound, illustrating π-electron delocalization.

Crucially, these resonance structures are not all equivalent. The bond between C1 and C2 (an α-β bond) is a double bond in two of the three resonance structures, whereas the bond between C2 and C3 (a β-β bond) is a double bond in only one.[10][11] This qualitative observation correctly predicts that the C1-C2 bond will have more double-bond character and thus be shorter than the C2-C3 bond.[11][12][13]

Molecular Orbital (MO) Theory: A Quantitative Approach

A more sophisticated understanding of this compound's electronic structure comes from MO theory. The ten p-orbitals of the carbon atoms combine to form ten π molecular orbitals: five bonding and five anti-bonding.[3][14] The ten π electrons fill the five bonding MOs, resulting in a stable electronic configuration.[3] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its chemical reactivity and spectroscopic properties.[15][16] Frontier molecular orbital theory predicts that the electron density in the HOMO is highest at the α-positions (C1, C4, C5, C8), making these sites the most nucleophilic and therefore more susceptible to attack by electrophiles.[15]

Experimental and Computational Verification

The theoretical models of this compound's structure are strongly supported by experimental data and computational chemistry.

Bond Length and Bond Angle Heterogeneity

Unlike benzene, where all carbon-carbon bonds are of equal length (approx. 1.39 Å), this compound exhibits distinct bond lengths.[2] This has been confirmed with high precision by techniques like X-ray and neutron diffraction.[2][4][17] The variation in bond lengths is a direct consequence of the non-equivalent resonance contributors.[1][11]

| Bond Type | Atom Positions | Bond Length (Å)[2][4] | Bond Character |

| Cα – Cβ | C1–C2, C3–C4, C5–C6, C7–C8 | ~1.37 | More double-bond character |

| Cβ – Cβ | C2–C3, C6–C7 | ~1.42 | More single-bond character |

| Cα – C(fused) | C4–C9, C1–C10, C5–C9, C8–C10 | ~1.42 | More single-bond character |

| C(fused) – C(fused) | C9–C10 | ~1.42 | More single-bond character |

| C – H | All | ~1.09 | - |

Table 1: Experimentally determined bond lengths in this compound. Note that values can vary slightly depending on the experimental method (e.g., X-ray diffraction in solid state vs. laser spectroscopy in gaseous state).

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound shows two distinct signals, corresponding to the α- and β-protons, confirming their different chemical environments.[16][18] Similarly, the ¹³C NMR spectrum displays three peaks for the α, β, and fused carbons.[16][18] Solid-state NMR has proven sensitive enough to detect minute structural distortions from perfect D₂h symmetry in the crystalline state.[19]

-

X-Ray Crystallography: This is the primary technique for determining the precise three-dimensional structure of molecules in the solid state.[20] It provides definitive data on bond lengths, bond angles, and the planarity of the molecule.[17][21]

Workflow: A Protocol for Computational Analysis of this compound

Computational chemistry provides a powerful tool for investigating molecular structure and properties, corroborating experimental findings.[22] A typical workflow using Density Functional Theory (DFT) is outlined below.

dot digraph "DFT_Workflow" { graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", margin="0.2,0.1"]; edge [color="#5F6368"];

} dot Caption: A generalized workflow for the computational analysis of this compound's structure using DFT.

Step-by-Step Methodology:

-

Construct Initial Structure: Build a 3D model of this compound using molecular modeling software.

-

Choose Theoretical Level: Select a computational method and basis set. Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G* offers a good balance of accuracy and computational cost for this type of molecule.[16][18]

-

Geometry Optimization: Perform an energy minimization calculation.[22] This process systematically adjusts the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable molecular structure.

-

Frequency Calculation: To confirm that the optimized structure is a true energy minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.

-

Property Analysis: Once the optimized geometry is confirmed, various properties can be calculated and analyzed, including bond lengths, bond angles, molecular orbital shapes and energies (HOMO/LUMO), and electrostatic potential maps.[16][23]

Implications of Structure on Reactivity

The non-uniform electronic distribution in this compound directly influences its chemical reactivity, particularly in electrophilic aromatic substitution (EAS).

Regioselectivity in Electrophilic Aromatic Substitution

This compound is more reactive than benzene in EAS reactions.[24] Furthermore, these reactions show a strong regioselectivity, with the electrophile preferentially attacking the α-position (C1).[25] This preference can be explained by examining the stability of the carbocation intermediate (the arenium ion or Wheland intermediate) formed during the reaction.

-

Attack at the α-position: The resulting carbocation is stabilized by more resonance structures (seven total), and critically, four of these structures preserve the aromaticity of the second, unfused benzene ring.

-

Attack at the β-position: The intermediate formed from attack at the β-position is less stable. It has fewer resonance structures (six total), and only two of them keep the second ring fully aromatic.

The pathway through the more stable intermediate has a lower activation energy, making α-substitution the kinetically favored product.[24]

dot digraph "EAS_Mechanism" { graph [rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: Energetic preference for electrophilic attack at the α-position of this compound due to a more stable carbocation intermediate.

Conclusion

The molecular structure and bonding of this compound are a classic illustration of advanced aromaticity. While sharing foundational principles with benzene, its fused-ring system introduces a level of complexity that results in non-equivalent positions, heterogeneous bond lengths, and distinct regioselectivity in its chemical reactions. A comprehensive understanding, achieved by synthesizing insights from resonance theory, molecular orbital theory, and validated by powerful experimental and computational techniques, is essential for professionals leveraging this compound and its derivatives in scientific research and development.

References

-

Draw the three resonance structures of this compound. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Resonance Structures of this compound. (2025, October 31). Filo. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Supplemental Topics. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Using Hückel's rule, prove that this compound is aromatic. (2025, March 11). askIITians. Retrieved from [Link]

-

Using Huckels rule prove that this compound is aroma. (n.d.). Vedantu. Retrieved from [Link]

-

This compound Hückel's Rule Aromaticity. (2026, January 1). CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

-

16.5: Polycyclic Aromatic Hydrocarbons. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]

-

This compound Energy Diagram Analysis. (n.d.). Scribd. Retrieved from [Link]

-

Using Huckel's rule, prove that this compound is aromatic. (2022, July 28). Brainly.in. Retrieved from [Link]

-

Geometrical structure of benzene and this compound: Ultrahigh-resolution laser spectroscopy and ab initio calculation. (2011, August 2). The Journal of Chemical Physics. Retrieved from [Link]

-

How many resonance structures are possible for this compound? (2025, March 6). askIITians. Retrieved from [Link]

-

File:this compound resonance structure.svg. (n.d.). Wikimedia Commons. Retrieved from [Link]

-

Electrophilic aromatic substitution usually occurs at the 1-position... (2024, August 18). Pearson+. Retrieved from [Link]

-

How to prove that this compound is an aromatic compound by using Huckel's rule? (n.d.). Vedantu. Retrieved from [Link]

-

Molecular geometry of this compound. All C – H bonds lengths are 1.09 Å. (n.d.). ResearchGate. Retrieved from [Link]

-

Tutorial: Display of Orbitals and Molecular Surfaces. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Ch12: EArS of Polycyclic Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

-

Quantum Computing Analysis of this compound Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (2024, February 17). Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

Hückel molecular orbitals and product wave functions of this compound. (n.d.). ResearchGate. Retrieved from [Link]

-

The carbon-carbon bond lengths in this compound are not equal. Use a resonance argument to explain why bond (a) is shorter than bond (b). (n.d.). Homework.Study.com. Retrieved from [Link]

-

The crystalline structure of this compound. A quantitative X-ray investigation. (n.d.). Royal Society Publishing. Retrieved from [Link]

-

Why are there different bond lengths in this compound? (2018, January 2). Quora. Retrieved from [Link]

-

X-ray diffraction study of the structure of liquid this compound at 368K. (2025, August 8). ResearchGate. Retrieved from [Link]

-

22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

-

Quantum Computing Analysis of this compound Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. (n.d.). Journal of Applied Organometallic Chemistry. Retrieved from [Link]

-

Determination of molecular symmetry in crystalline this compound using solid-state NMR. (1993, September 23). Nature. Retrieved from [Link]

-

Energy Minimization of this compound. (2018, March 16). Collective Scientific. Retrieved from [Link]

Sources

- 1. File:this compound resonance structure.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Using Huckels rule prove that this compound is aroma class 11 chemistry CBSE [vedantu.com]

- 6. Using Huckel’s rule, prove that this compound is aromatic. - askIITians [askiitians.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. brainly.in [brainly.in]

- 9. How to prove that this compound is an aromatic compound class 12 chemistry CBSE [vedantu.com]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

- 11. homework.study.com [homework.study.com]

- 12. homework.study.com [homework.study.com]

- 13. quora.com [quora.com]

- 14. scribd.com [scribd.com]

- 15. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 16. jaoc.samipubco.com [jaoc.samipubco.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. jaoc.samipubco.com [jaoc.samipubco.com]

- 19. Determination of molecular symmetry in crystalline this compound using solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Energy Minimization of this compound — Collective Scientific [collectivescientific.com]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Electrophilic aromatic substitution usually occurs at the 1-posit... | Study Prep in Pearson+ [pearson.com]

A Senior Application Scientist's Guide to Naphthalene Spectroscopy

An In-depth Technical Analysis of UV-Vis, IR, and NMR Methodologies for Researchers and Drug Development Professionals

Introduction

Naphthalene (C₁₀H₈), a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene rings, serves as a fundamental scaffold in numerous pharmaceutical agents and organic materials. Its rigid, planar structure and delocalized π-electron system give rise to a unique spectroscopic fingerprint. A comprehensive understanding of its behavior under Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its identification, quantification, and structural elucidation in various matrices. This guide provides a detailed exploration of the spectroscopic analysis of this compound, moving beyond a simple recitation of data to explain the underlying principles and practical considerations that inform experimental design and data interpretation.

I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy is a powerful technique for the qualitative and quantitative analysis of compounds with chromophores, such as the extended π-system of this compound.[1] The absorption of UV radiation by this compound promotes electrons from lower energy π molecular orbitals to higher energy π* molecular orbitals.

Core Principles and Spectral Features

The UV spectrum of this compound is characterized by a series of absorption bands, a hallmark of aromatic compounds.[2] These bands arise from π → π* transitions. In a non-polar solvent like cyclohexane or isooctane, this compound typically exhibits three main absorption bands:

-

A strong absorption band around 220 nm.

-

A band of moderate intensity near 275 nm. [3]

-

A weaker, fine-structured band in the 300-320 nm region.

The presence of these distinct bands is a strong indicator of the this compound aromatic system.[2] The fine structure observed, particularly in the longer wavelength band, is due to vibrational energy levels being superimposed on the electronic energy levels. The intensity of these absorptions is directly proportional to the concentration of this compound in a sample, a principle that forms the basis of quantitative analysis using the Beer-Lambert Law.[1]

Experimental Protocol: Quantitative Analysis of this compound

This protocol outlines the determination of this compound concentration in a solution using UV-Vis spectroscopy, a method applicable in quality control of fuels and other industrial products.[1][3]

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer capable of scanning the 200-400 nm range.

-

Matched quartz cuvettes with a 1 cm path length.

Reagents:

-

This compound (crystalline powder, high purity).

-

Isooctane (2,2,4-trimethylpentane), spectroscopic grade.

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known mass of crystalline this compound (e.g., 0.5 g) and dissolve it in a 100 mL volumetric flask with isooctane to create a stock solution of known concentration.[3]

-

Preparation of Calibration Standards: Perform serial dilutions of the stock solution with isooctane to prepare a series of at least five calibration standards with decreasing concentrations.

-

Spectral Acquisition:

-

Calibration Curve Construction: Plot the absorbance at λmax versus the concentration of the calibration standards. The resulting plot should be linear and pass through the origin.

-

Sample Analysis: Record the absorbance of the unknown sample at the same λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample.

Data Presentation: UV-Vis Absorption Data for this compound in Isooctane

| Wavelength (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~275 | Moderate | π → π |

| ~312 | Low (with fine structure) | π → π* |

II. Infrared (IR) Spectroscopy: Unveiling Molecular Vibrations

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum provides a rich source of information about its aromatic structure and C-H bonds.

Core Principles and Key Vibrational Modes

The IR spectrum of this compound can be divided into several key regions:

-

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[4] This is a higher frequency than the C-H stretch in alkanes, making it a useful diagnostic tool.[4]

-

Overtone and Combination Bands: Weak bands, known as "overtones," can be found in the 2000-1665 cm⁻¹ region. The pattern of these bands can sometimes be used to infer the substitution pattern on the aromatic ring.[4]

-

C=C Ring Stretching: Aromatic hydrocarbons display characteristic absorptions from carbon-carbon stretching vibrations within the aromatic ring in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4]

-

C-H In-Plane Bending: Bands in the 1250-1000 cm⁻¹ range are attributed to C-H in-plane bending, though they are often weak.[4]

-

C-H Out-of-Plane Bending ("oop"): Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending.[4] The position of these "oop" bands is highly diagnostic of the substitution pattern on the aromatic ring.[4]

Experimental Protocol: IR Analysis of Solid this compound

This protocol describes the acquisition of an IR spectrum of solid this compound using the KBr pellet method.

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Hydraulic press and pellet die.

-

Agate mortar and pestle.

Reagents:

-

This compound (crystalline powder).

-

Potassium bromide (KBr), IR grade, thoroughly dried.

Procedure:

-

Sample Preparation:

-

Grind a small amount of KBr (approx. 100-200 mg) to a fine powder in an agate mortar.

-

Add a very small amount of this compound (approx. 1-2 mg) to the KBr and grind the mixture thoroughly to ensure a homogenous sample.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Data Presentation: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium |

| 1600-1585 | C=C Ring Stretch | Medium |

| 1500-1400 | C=C Ring Stretch | Medium |

| 900-675 | C-H Out-of-Plane Bend | Strong |

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Chemical Environment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the number and connectivity of its hydrogen and carbon atoms.

Core Principles and Spectral Interpretation

The high degree of symmetry in the this compound molecule simplifies its NMR spectra.

-

¹H NMR Spectrum: Due to symmetry, the eight protons of this compound give rise to only two distinct signals in the aromatic region (typically δ 7.0-8.0 ppm).

-

The four α-protons (at positions 1, 4, 5, and 8) are chemically equivalent and produce one signal.

-

The four β-protons (at positions 2, 3, 6, and 7) are also chemically equivalent and produce a second signal.

-

These signals appear as complex multiplets due to spin-spin coupling between adjacent protons. The α-protons are generally found further downfield (at a higher chemical shift) than the β-protons due to the anisotropic effect of the ring current.[5]

-

-

¹³C NMR Spectrum: The symmetry of this compound also results in a simplified ¹³C NMR spectrum. There are three distinct signals:

-

One signal for the four α-carbons.

-

One signal for the four β-carbons.

-

One signal for the two quaternary carbons at the ring fusion (positions 9 and 10).

-

The carbon atoms in an aromatic ring typically absorb in the range of 110 to 140 ppm.[6]